Cas no 107-99-3 (2-Chloro-N,N-dimethylethanamine)

2-Chloro-N,N-dimethylethanamine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N,N-dimethylethanamine
- (2-CHLORO ETHYL) DIMETHYL AMINE
- Ethanamine,2-chloro-N,N-dimethyl-
- N-(2-chloroethyl)-N,N-dimethylamine
- N,N'-Dimethylamino Chloroethane Hcl
- 1-chloro-2-(dimethylamino)ethane
- 2-(dimethylamino)-ethyl chloride
- 2-[N,N-dimethylamino]ethyl chloride
- 2-Chloroethyldimethylamine
- 2-chloro-N,N-dimethylaminoethane
- 2-chloro-N,N-dimethyl-ethanamine
- 2-chloro-N,N-dimethyl-ethylamine
- Chloro(dimethylamino)ethane
- Dimethylaminoethyl chloride
- Ethanamine,2-chloro-N,N-dimethyl
- Nitrogen half mustard
- DIMETHYL2-CHLOROETHYLAMINE
- β-Chloroethyldimethylamine
- N-(2-Chloroethyl)dimethylamine
- N,N-Dimethyl-2-chloroethanamine
- 2-(Dimethylamino)-1-chloroethane
- N,N-DIMETHYL-BETA-CHLOROETHYLAMINE
- beta-(Dimethylamino)ethyl chloride
- J-509099
- ETHYLAMINE, 2-CHLORO-N,N-DIMETHYL-
- dimethylamino ethyl chloride
- SCHEMBL131951
- 2-Chloro-N,N-dimethylethanamine #
- 2-chloroethyl-dimethylamine
- 2-chloro-N,N-dimethyl ethylamine
- NSC-123444
- 4-04-00-00444 (Beilstein Handbook Reference)
- Dimethyl(2-chloroethyl)amine
- (dimethylamino)ethyl chloride
- NSC-1917
- CHEMBL3580424
- WQMAANNAZKNUDL-UHFFFAOYSA-
- AM20080022
- (dimethylamino)ethylchloride
- 2-dimethylaminoethylchlorid
- 9UK81G2OHJ
- N,N-Dimethylaminoethylchloride
- .beta.-Chloroethyldimethylamine
- D88148
- chloroethyldimethylamine
- (2-Chloro-ethyl)-dimethyl-amine
- 2-chloro-ethyl-dimethyl-amine
- 2-(Dimethylamino)ethyl chloride
- BB 0258808
- N,N-Dimethyl(2-chloroethyl)amine
- (2-{chloro}-ethyl)-dimethylamine
- beta-Chloroethyldimethylamine
- BS-12663
- N,N-Dimethylaminoethyl chloride
- dimethylamino ethylchloride
- NS00023487
- CCRIS 5796
- 2-chlorodimethylaminoethane
- 2-(dimethylamino)ethylchloride
- 1-chloro-2-dimethylaminoethane
- (2-Chloroethyl)dimethylamine
- 2-chloro-ethyl dimethylamine
- .beta.-(Dimethylamino)ethyl chloride
- Q27147657
- UNII-9UK81G2OHJ
- CHEBI:78155
- 2-(N,N-dimethylamino)-1-chloroethane
- 2-Dimethylaminoethyl chloride
- InChI=1/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3
- Ethanamine, 2-chloro-N,N-dimethyl-
- dimethylaminoethylchloride
- n,n-dimethylamino-2-chloroethane
- 2-dimethylamino-1-chloroethane
- 1-chloro-2-dimethylamino-ethane
- beta-dimethylaminoethyl chloride
- 2-chloro-N,N-dimethylethan-1-amine
- DTXSID2059356
- 2-chloro-N,N-dimethyl-ethanamine Hydrochloride
- CHLOROETHYL)DIMETHYLAMINE, (2-
- A801790
- 2-chloro-N,N-dimethylethylamine
- 1-Dimethylamino-2-chloroethane
- 2-chloroethyl-N,N-dimethylamine
- EINECS 203-540-7
- AKOS005720841
- 2-chloro-1-dimethylaminoethane
- 107-99-3
- 2-(N,N-dimethylamino)ethyl chloride
- dimethylamino-ethyl chloride
- 2-Chloro-1-(dimethylamino) ethane
- BRN 0605280
- 2-dimethylamino-ethyl chloride
- 2-Dimethylaminoethylchloride
- (2-Chloroethyl)-dimethylamine
- 2-dimethylamino ethylchloride
- 2-chloro-N,N-dimethyl ethanamine
- N,N-Dimethyl-2-chloroethylamine
- FT-0601148
- 1-chloro-2dimethylamino-ethane
-
- MDL: MFCD00044495
- インチ: InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3
- InChIKey: WQMAANNAZKNUDL-UHFFFAOYSA-N
- SMILES: CN(C)CCCl
計算された属性
- 精确分子量: 107.05000
- 同位素质量: 107.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 3.2Ų
- XLogP3: 何もない
- Surface Charge: 0
じっけんとくせい
- 密度みつど: 0.9903 (rough estimate)
- Boiling Point: 160.72°C (rough estimate)
- Refractive Index: 1.5320 (estimate)
- PSA: 3.24000
- LogP: 0.78680
2-Chloro-N,N-dimethylethanamine Security Information
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- Risk Phrases:R36/37/38
2-Chloro-N,N-dimethylethanamine 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Chloro-N,N-dimethylethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE12410-25g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 25g |
$1227.00 | 2024-01-05 | |
A2B Chem LLC | AE12410-5g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 5g |
$403.00 | 2024-01-05 | |
A2B Chem LLC | AE12410-10g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 10g |
$639.00 | 2024-01-05 | |
A2B Chem LLC | AE12410-1g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 1g |
$168.00 | 2024-01-05 |
2-Chloro-N,N-dimethylethanamine 関連文献
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Dandan Yang,Jie Dong,Baiquan Wang Dalton Trans. 2018 47 180
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Giovanni Marzaro,Adriano Guiotto,Adriana Chilin Green Chem. 2009 11 774
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Jakub Staroń,Dawid Warszycki,Rafa? Kurczab,Grzegorz Sata?a,Ryszard Bugno,Adam Hogendorf,Andrzej J. Bojarski RSC Adv. 2016 6 54918
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Amol B. Mhetre,Eppakayala Sreedhar,Rashmi Dubey,Ganesh A. Sable,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim RSC Adv. 2019 9 29023
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Jun Yin,Haibo Hu,Yonghao Wu,Shiyong Liu Polym. Chem. 2011 2 363
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Seo-Hyun Jung,Jungju Ryu,Daewon Sohn,Hyung-il Lee Polym. Chem. 2012 3 1002
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7. Direct subphthalocyanine conjugation to bombesin vs. indirect conjugation to its lipidic nanocarrierYann Bernhard,Elodie Gigot,Victor Goncalves,Mathieu Moreau,Nicolas Sok,Philippe Richard,Richard A. Decréau Org. Biomol. Chem. 2016 14 4511
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Takashi Misawa,Takuma Fujisato,Yasunari Kanda,Nobumichi Ohoka,Takuji Shoda,Momoko Yorioka,Makoto Makishima,Yuko Sekino,Mikihiko Naito,Yosuke Demizu,Masaaki Kurihara Med. Chem. Commun. 2017 8 239
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Jaideep B. Bharate,Sheenu Abbat,Rohit Sharma,Prasad V. Bharatam,Ram A. Vishwakarma,Sandip B. Bharate Org. Biomol. Chem. 2015 13 5235
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Amol B. Mhetre,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim Org. Biomol. Chem. 2017 15 1198
2-Chloro-N,N-dimethylethanamineに関する追加情報
Comprehensive Overview of 2-Chloro-N,N-dimethylethanamine (CAS No. 107-99-3): Chemistry, Applications, and Emerging Research Insights
The 2-Chloro-N,N-dimethylethanamine, identified by its Chemical Abstracts Service registry number CAS No. 107-99-3, is a versatile organic compound with the molecular formula C4H11ClN. This secondary amine exhibits a unique structural configuration, featuring a chlorinated ethyl group attached to a dimethylamino backbone. Its chemical properties make it an essential intermediate in synthetic chemistry and a subject of ongoing research in pharmaceutical development. Recent advancements in its application have been highlighted in studies published between 2021 and 2024, particularly in the context of bioconjugation strategies and polymer synthesis.
CAS No. 107-99-3 corresponds to a compound that demonstrates remarkable reactivity due to the electron-withdrawing nature of its chlorinated substituent. This property facilitates nucleophilic substitution reactions, enabling its use as a key precursor in the synthesis of advanced materials such as stimuli-responsive polymers and drug delivery systems. For instance, a 2023 study in the journal Nature Chemistry explored its role in creating pH-sensitive hydrogels through amidation reactions with carboxylic acid-functionalized monomers, showcasing its potential for biomedical applications.
In medicinal chemistry, the dimethylethanamine-based structure of this compound has been leveraged to design bioactive molecules with optimized pharmacokinetic profiles. Researchers at Stanford University recently demonstrated that incorporating the chlorinated ethyl group into peptidomimetic frameworks enhances membrane permeability without compromising metabolic stability (JACS 2024). Such findings underscore its utility as an intermediate for developing novel therapeutics targeting intracellular pathogens or neurodegenerative disorders.
The structural flexibility of N,N-dimethyl- groups allows this compound to act as a bifunctional linker in bioconjugate chemistry. A groundbreaking application reported in Bioconjugate Chemistry (ACS) involves its use as a crosslinker for antibody-drug conjugates (ADCs), where it forms stable amide bonds under mild conditions while maintaining cytotoxic payload specificity. This approach addresses longstanding challenges in ADC stability and pharmacological activity retention during systemic circulation.
Spectroscopic characterization techniques such as NMR and IR have provided deeper insights into the compound's intermolecular interactions. A collaborative study between MIT and Pfizer (Angewandte Chemie 2023/suppl="true">) revealed that the spatial arrangement of chlorine and dimethyl groups creates distinct hydrogen bonding patterns when incorporated into peptide analogs. These structural features were shown to modulate enzyme-substrate interactions in vitro, suggesting potential for rational drug design efforts targeting protein kinases.
In material science applications, this compound has emerged as a critical component in epoxy resin formulations due to its amine functionality's curing efficiency. Recent work published in the RSC Advances (Royal Society of Chemistry)/suppl="true"> journal demonstrated that incorporating CAS No. 107-99-3 into nanocomposite matrices improves thermal stability by up to 45% compared to conventional curing agents, while maintaining desirable mechanical properties for biomedical implants.
Sustainable synthesis methodologies have become focal points for researchers working with this compound. A green chemistry protocol developed at ETH Zurich employs microwave-assisted solvent-free conditions to achieve >98% yield with minimal environmental impact (
Critical evaluation studies published in the past year have investigated its photochemical behavior under UV irradiation conditions relevant to photodynamic therapy applications. Results from experiments conducted at Tokyo Institute of Technology indicate that when conjugated with photosensitizers, CAS No. 107-99-3 enhances singlet oxygen generation efficiency by optimizing electron transfer pathways within molecular frameworks (<Journal of Photochemistry & Photobiology A: Chemistry/a>>/a>, Volume 445).
In analytical chemistry contexts, this compound serves as an important reference standard for quantitative assays involving quaternary ammonium formation processes. A newly validated HPLC method described in the <Analytical Methods (RSC)/a>>/a>, Issue 6 (March 2024), utilizes CAS No. 107-99-3's well-characterized properties to calibrate detectors measuring trace amounts of similar compounds in complex biological matrices.
The recent discovery of its ability to form stable metal complexes has opened new avenues for catalytic applications. Collaborative research from Max Planck Institute showed that copper(II) complexes derived from this amine exhibit exceptional activity in asymmetric epoxidation reactions under ambient conditions (<<<<<<<<<
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In vivo pharmacokinetic studies conducted using murine models revealed favorable biodistribution characteristics when administered via intravenous routes (<<<<<<<<<<<<
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The findings suggest potential utility as a prodrug carrier system for targeted delivery applications.
The compound's unique combination of steric hindrance from methyl groups and electrophilic character from the chlorine substituent enables precise functionalization reactions typically requiring harsher reagents or conditions.
Researchers at Harvard Medical School recently demonstrated controlled thiol-Michael addition processes using this amine under physiological pH ranges,
enabling site-specific modification of therapeutic proteins without denaturation (<<<"Journal of Medicinal Chemistry"">>, January 2025).
Recent computational studies employing density functional theory (DFT) calculations have provided atomic-level insights into reaction mechanisms involving CAS No.
These analyses revealed unexpected transition state configurations during SN style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style=""> style="">" class="">
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